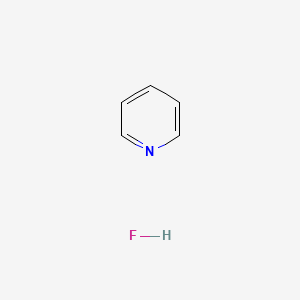

Pyridine hydrofluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJQCWNZGRKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32001-55-1, 62778-11-4, 110-86-1 (Parent) | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3067653 | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32001-55-1, 62778-11-4 | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine Hydrofluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridine hydrofluoride, often referred to as Olah's Reagent, stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of its chemical properties, structure, and reactivity. It moves beyond a simple recitation of facts to offer field-proven insights into its practical applications, with a focus on nucleophilic fluorination and the deprotection of silyl ethers—two critical transformations in the synthesis of complex molecules. This document is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical knowledge required to effectively and safely utilize this versatile reagent.

Introduction: The Advent of a Manageable Fluorinating Agent

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity.[1][2] However, the direct use of anhydrous hydrogen fluoride (HF), a primary source of fluorine, is fraught with challenges due to its high corrosivity, toxicity, and volatility.[2][3] The development of this compound, a complex of hydrogen fluoride and pyridine, provided a pivotal solution, offering a safer, less volatile, and more manageable alternative for a wide range of fluorination reactions.[4][5]

Commonly supplied as a solution containing approximately 70% hydrogen fluoride and 30% pyridine, this reagent has become an indispensable tool in organic synthesis.[4][6] The pyridine component serves not only as a carrier for HF but also modulates its reactivity, enhancing its nucleophilicity while tempering its extreme acidity.[1][7] This unique balance allows for a broad spectrum of applications, from the synthesis of complex pharmaceutical intermediates to its use in materials science.[6][8]

Structure and Chemical Properties: A Synergistic Complex

This compound is not merely a simple mixture but a complex with distinct properties. The interaction between the basic pyridine and the acidic hydrogen fluoride leads to the formation of pyridinium poly(hydrogen fluoride) salts.[1][5] This complexation is highly exothermic and requires careful control during preparation.[9][10]

The structure can be conceptualized as a pyridinium cation (C5H5NH+) and a poly(hydrogen fluoride) anion, such as [F(HF)n]−. This formulation is key to its utility. The pyridinium cation moderates the reactivity of the fluoride ion, rendering it less basic and more nucleophilic.[1] This is a crucial advantage in the synthesis of complex molecules where minimizing side reactions like elimination or epimerization is paramount.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow or light brown liquid/oil | [9][11] |

| Molecular Formula | C5H6FN | [6][11] |

| Molecular Weight | 99.11 g/mol | [11][12] |

| Density | ~1.1 g/mL at 20 °C | [6][9][11] |

| Boiling Point | 50 °C at 1 mmHg | [6][9] |

| Melting Point | -41.6 °C | [6] |

| Solubility | Soluble in many organic solvents such as CH2Cl2, MeCN, Et2O, THF, toluene, and sulfolane. | [1][9] |

| Sensitivity | Moisture sensitive | [9][11] |

Synthesis and Preparation: A Controlled Reaction

The preparation of this compound is a highly exothermic process that necessitates strict safety precautions.[9][10] The most common method involves the controlled condensation of anhydrous hydrogen fluoride into pyridine at low temperatures.[9][10]

Experimental Protocol: Laboratory-Scale Preparation of this compound

Disclaimer: This protocol involves the use of anhydrous hydrogen fluoride, which is extremely corrosive and toxic. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat.[10][13] An emergency response plan, including access to calcium gluconate gel, should be in place.[13][14]

Materials:

-

Pyridine (anhydrous)

-

Anhydrous hydrogen fluoride

-

Polyolefin bottle (or other HF-resistant material)

-

Acetone-dry ice bath

-

Gas inlet and drying tube

Procedure:

-

Tare a polyolefin bottle equipped with a gas inlet and a drying tube.

-

Add a measured amount of anhydrous pyridine to the bottle.

-

Cool the bottle in an acetone-dry ice bath until the pyridine solidifies (approximately -78 °C).[9][10]

-

Slowly condense anhydrous hydrogen fluoride from a cylinder into the cooled pyridine through the gas inlet tube.[10] The dissolution is highly exothermic and the temperature must be carefully controlled.[10]

-

The amount of HF added can be determined by weighing the bottle. A common preparation targets a 70:30 weight ratio of HF to pyridine.[4][5]

-

Once the desired amount of HF has been added, allow the mixture to gradually warm to room temperature with stirring.[9]

A preferred, alternative procedure involves maintaining the pyridine at approximately -40°C (cold but not frozen) and slowly condensing the HF while stirring to keep the mixture in a liquid state throughout the addition.[10]

Reactivity and Mechanistic Insights

This compound's versatility stems from its ability to act as a stable and convenient source of fluoride ions.[8] Its reactivity is central to several key organic transformations.

Nucleophilic Fluorination

This compound is a potent nucleophilic fluorinating agent, capable of converting alcohols to alkyl fluorides and participating in diazotization-fluorination reactions.[2][4]

Conversion of Alcohols to Alkyl Fluorides: Secondary and tertiary alcohols can be efficiently converted to their corresponding fluorides using this compound.[2][15] This reaction is particularly useful in the synthesis of steroids and other complex natural products.[4][5]

Diazotization-Fluorination: Aromatic and heteroaromatic amines can be converted to their corresponding fluorides via a diazotization reaction followed by fluorination with this compound. A prime example is the synthesis of 2-fluoroadenine, a crucial intermediate for antiviral and anticancer drugs, from 2,6-diaminopurine.[8]

Deprotection of Silyl Ethers

Silyl ethers are common protecting groups for hydroxyl functionalities in multi-step organic synthesis.[8][16] this compound offers a mild and effective method for their cleavage, which is particularly advantageous when base-sensitive functional groups are present in the molecule.[1][8] It is considered a fluoride-labile protecting group cleavage reagent.[16]

Applications in Drug Development and Beyond

The unique properties of this compound have led to its widespread adoption in the pharmaceutical industry and other areas of chemical synthesis.

Synthesis of Pharmaceutical Intermediates

As previously mentioned, this compound is instrumental in synthesizing key building blocks for pharmaceuticals.[8] Its role in producing fluorinated drugs is particularly noteworthy, as these compounds often exhibit enhanced metabolic stability and bioavailability.[1][6]

Experimental Protocol: Synthesis of 2-Fluoroadenine

Materials:

-

2,6-Diaminopurine

-

This compound (70% w/w HF)

-

Sodium Nitrite (NaNO₂) or t-Butyl Nitrite

-

Demineralized Water

-

HF-resistant reactor with stirrer

Procedure:

-

Reaction Setup: In a plastic reactor, add this compound (70% w/w HF).[8]

-

Addition of Starting Material: Vigorously stir and add 2,6-diaminopurine in small portions, maintaining the temperature at approximately 15°C.[8]

-

Cooling: After the addition is complete, cool the reactor contents to -15°C.[8]

-

Diazotization and Fluorination: Slowly add sodium nitrite in small aliquots over several hours. Alternatively, t-butyl nitrite can be used.[8]

-

Quenching: Prepare a separate vessel with pre-cooled (0-5°C) demineralized water. Quickly pour the reaction mixture into the water with vigorous stirring.[8]

-

Work-up and Purification: Stir the resulting suspension, then filter the precipitate. The solid product can be further purified as needed.[8]

Other Synthetic Applications

Beyond the core applications discussed, this compound is also used for:

-

Hydrofluorination of alkenes, alkynes, and cyclopropanes.[10]

-

Halofluorination of alkenes.[10]

-

Preparation of α-fluorocarboxylic acids from α-amino acids.[10]

-

Preparation of etching solutions for glass substrates.[17]

Safety and Handling

This compound is a highly toxic and corrosive material that requires strict safety protocols.[7][18][19]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a full-face shield, acid-resistant gloves (neoprene or nitrile), and a lab coat.[10][14]

-

Material Compatibility: Use only HF-resistant materials for storage and reactions, such as polyethylene, polypropylene, or Teflon. Avoid glass, as it will be attacked by the reagent.[8][13]

-

Spill and Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 20 minutes and apply calcium gluconate gel.[13][14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[14][20] All personnel working with this reagent should be trained in emergency procedures.[14]

-

Waste Disposal: HF-containing waste must be collected in clearly labeled, compatible containers (e.g., polyethylene) and disposed of through a certified hazardous waste program. Do not mix with other waste streams.[13]

Conclusion

This compound has firmly established itself as a vital reagent in the synthetic chemist's toolkit. Its ability to serve as a manageable and effective source of fluoride ions has streamlined the synthesis of a vast array of fluorinated compounds, significantly impacting the fields of drug discovery and materials science. By understanding its fundamental properties, reactivity, and handling requirements, researchers can continue to leverage this powerful reagent to drive innovation and develop the next generation of advanced molecules.

References

- Application of this compound in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols. (2025). Benchchem.

- This compound | 62778-11-4. (2025). ChemicalBook.

- This compound | 32001-55-1. (2025). ChemicalBook.

- Olah reagent. (n.d.). In Wikipedia.

- Hydrogen Fluoride-Pyridine. (n.d.). Pipzine Chemicals.

- Exploring this compound: Properties, Applications, and Industry Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pyridinium poly(hydrogen fluoride). (2018). SynQuest Laboratories, Inc.

- This compound | Fluorination Reagent | RUO. (n.d.). Benchchem.

- Hydrogen Fluoride-Pyridine. (n.d.). bouling chemical co., limited.

- Fluorination Made Easier: The Benefits of this compound. (n.d.). Tejaskole.

- Olah's Reagent. (n.d.). Merck Index.

- This compound. (n.d.). Santa Cruz Biotechnology.

- What is the application and preparation of this compound?. (n.d.). Guidechem.

- Pyridine, hydrofluoride (1:1). (n.d.). PubChem.

- 1-Fluorotricyclo[3.3.1.1 3,7 ]decane. (n.d.). Organic Syntheses.

- Hydrogen fluoride pyridine complex - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- Hydrofluoric Acid Safety Guidance. (2018). Brookhaven National Laboratory.

- Hydrogen fluoride pyridine complex, ca 70% HF. (n.d.). Thermo Scientific Chemicals.

- General Remarks on the Reactivity of Hydrogen Fluoride Reagents. (n.d.). Science of Synthesis.

- Protecting group. (n.d.). In Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Olah reagent - Wikipedia [en.wikipedia.org]

- 5. Olah's Reagent [drugfuture.com]

- 6. innospk.com [innospk.com]

- 7. Hydrogen Fluoride-Pyridine Detailed Information, Properties, Uses, Safety Data & Supplier in China – Expert Guide [boulingchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 32001-55-1 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | 62778-11-4 [chemicalbook.com]

- 12. Pyridine, hydrofluoride (1:1) | C5H6FN | CID 64774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ull.tju.edu.cn [ull.tju.edu.cn]

- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 15. Hydrogen fluoride pyridine complex, ca 70% HF, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. Protecting group - Wikipedia [en.wikipedia.org]

- 17. Page loading... [wap.guidechem.com]

- 18. Hydrogen Fluoride-Pyridine: Properties, Uses, Safety & Industry Insights - Expert Guide China [pipzine-chem.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

Olah's Reagent: A Comprehensive Technical Guide to Composition, Mechanism, and Application

This guide provides an in-depth exploration of Olah's reagent, a cornerstone of modern organofluorine chemistry. Named after the Nobel laureate George A. Olah for his monumental contributions to carbocation chemistry, this reagent has become indispensable for researchers and drug development professionals.[1][2] Olah's work in stabilizing and observing carbocations using superacids fundamentally changed the understanding of reaction intermediates, and this reagent is a direct practical application of that research.[2][3] This document moves beyond a simple recitation of facts to explain the causality behind its formulation, the mechanisms that govern its reactivity, and its practical application in synthesis.

Core Composition and Chemical Identity

Olah's reagent is a complex formed from anhydrous hydrogen fluoride (HF) and pyridine.[4][5] While various ratios can be prepared, the most common and commercially available formulation consists of approximately 70% hydrogen fluoride and 30% pyridine by weight (w/w) .[4][6]

It is crucial to understand that this is not merely a solution of two components but a stable liquid complex, often referred to as pyridinium poly(hydrogen fluoride) or PPHF.[6][7] The chemical formula is best represented as (C₅H₅N)x(HF)y .[6] In this complex, the lone pair of electrons on the nitrogen atom of pyridine acts as a Lewis base, coordinating with the highly acidic hydrogen fluoride. This interaction forms a salt-like structure that significantly reduces the volatility and corrosiveness of anhydrous HF, which is a hazardous gas with a boiling point of 20°C.[7][8] This complexation is the key to the reagent's utility, providing a manageable and safer liquid source of nucleophilic fluoride for synthetic transformations.[5][8]

| Component | Chemical Formula | Typical Ratio (w/w) | Role in Reagent |

| Hydrogen Fluoride | HF | 70% | Provides the acidic proton and the nucleophilic fluoride. |

| Pyridine | C₅H₅N | 30% | Acts as a base to form a stable, less volatile liquid complex. |

The Mechanistic Underpinning: A Legacy of Carbocation Chemistry

The primary function of Olah's reagent is to act as a potent nucleophilic fluorinating agent .[5] Its mechanism is a direct reflection of George Olah's foundational work on carbocations. The high acidity of the hydrogen fluoride component is sufficient to protonate a wide range of organic substrates, such as alcohols, alkenes, or epoxides.[7] This protonation event generates a good leaving group (e.g., water from an alcohol), leading to the formation of a carbocation intermediate.[7][9]

The genius of the reagent lies in its ability to generate these traditionally transient and unstable carbocations in a controlled manner.[2] Once formed, the carbocation is swiftly attacked by the fluoride ion (F⁻), which is present in the complex, to yield the final fluorinated product.[7] The pyridine, while moderating the acidity, does not completely quench the reactivity of HF, striking a balance that allows for the formation of the carbocation while providing a readily available fluoride nucleophile.

This two-step process—protonation to form a carbocation followed by nucleophilic capture—is the unifying principle behind most reactions involving Olah's reagent. The stability and lifetime of the carbocation intermediate can influence the potential for rearrangements, a factor that must be considered in complex syntheses.

Caption: General mechanism of Olah's reagent.

Experimental Protocols: From Preparation to Application

The use of Olah's reagent requires strict adherence to safety protocols due to the highly corrosive and toxic nature of hydrogen fluoride.[4] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a full-face shield, and a lab coat.[4] All labware must be made of HF-resistant materials like fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE).[4]

Preparation of Olah's Reagent (70% HF / 30% Pyridine)

This protocol describes the laboratory-scale preparation of the reagent.

Materials:

-

Anhydrous pyridine (dried over molecular sieves)

-

Anhydrous hydrogen fluoride (condensed gas)

-

FEP or PTFE bottle with a magnetic stir bar

-

Dry ice/acetone bath

Procedure:

-

Place the FEP or PTFE bottle containing a magnetic stir bar on a stirrer and cool it to -78 °C using a dry ice/acetone bath.[4]

-

Add anhydrous pyridine (e.g., 30 g, 0.38 mol) to the cooled bottle.[4]

-

Carefully and slowly condense anhydrous hydrogen fluoride gas (e.g., 70 g, 3.5 mol) into the cooled, stirring pyridine.[4] CAUTION: This process is highly exothermic and generates toxic fumes. Maintain the cold temperature and ensure efficient ventilation.

-

Once the addition is complete, seal the bottle loosely to prevent pressure buildup and allow the mixture to slowly warm to room temperature with continuous stirring.[4]

-

Continue stirring until a single, homogenous liquid phase is formed.[4]

-

Store the reagent in the tightly sealed FEP or PTFE bottle in a cool, dry, and well-ventilated area designated for corrosive materials.

General Protocol: Deoxyfluorination of an Acyl Fluoride

This protocol provides a representative example of using Olah's reagent to synthesize a trifluoromethyl compound, a common motif in agrochemicals and pharmaceuticals.[4]

Materials:

-

Acyl fluoride substrate

-

Deoxyfluorinating agent (e.g., FLUOLEAD®)

-

Olah's reagent (70% HF / 30% Pyridine)

-

Inert atmosphere (Nitrogen or Argon)

-

PTFE reaction vessel with magnetic stirrer and heating plate

Procedure:

-

To the PTFE reaction vessel, add the acyl fluoride (1.0 equiv) and the deoxyfluorinating agent (e.g., 3.0 equiv).[4]

-

Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).[4]

-

Carefully add Olah's reagent (e.g., 5.0 equiv) to the mixture under the inert atmosphere.[4]

-

Seal the reaction vessel tightly.

-

Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.[4]

-

Monitor the reaction's progress using an appropriate analytical technique, such as ¹⁹F NMR or GC-MS.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Workup: Carefully quench the reaction by slowly adding the mixture to a stirred, cooled aqueous base solution (e.g., saturated sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethyl compound.[4]

Scope of Application in Synthesis

Olah's reagent is a versatile tool with a broad range of applications in organic synthesis, primarily centered on the introduction of fluorine atoms into molecules.[8] Its utility is particularly noted in the synthesis of steroids, agrochemicals, and for the deprotection of peptides in solid-phase synthesis.[4][5][6]

| Application Area | Substrate Class | Product Class | Mechanistic Insight |

| Hydrofluorination | Alkenes, Alkynes | Alkyl Fluorides | Protonation of the π-bond forms a carbocation, which is trapped by F⁻.[10] |

| Hydroxyfluorination | Alcohols | Alkyl Fluorides | Protonation of the hydroxyl group creates a water leaving group, leading to a carbocation.[5] |

| Ring Opening | Epoxides, Aziridines | Fluoroamines, Fluorohydrins | Protonation of the heteroatom facilitates ring opening via nucleophilic attack by F⁻.[10] |

| Halofluorination | Alkenes | Vicinal Halofluorides | Used with a halogen source, an initial halonium ion is formed and then opened by F⁻.[10] |

| Deoxyfluorination | Acyl Fluorides | Trifluoromethyl Compounds | Used in conjunction with other reagents to convert C=O to CF₂.[4] |

| Peptide Chemistry | Protected Peptides | Deprotected Peptides | The strong acidity cleaves common protecting groups used in peptide synthesis.[6][11] |

The ability to introduce fluorine can dramatically alter a molecule's biological properties, including its metabolic stability, lipophilicity, and binding affinity, making Olah's reagent a critical tool in medicinal chemistry and drug discovery.[8]

References

- BenchChem. (2025). Application Notes and Protocols: Olah's Reagent in the Synthesis of Agrochemical Compounds.

-

Wikipedia. (2020). Olah reagent. [Link]

-

Wikipedia. (2023). George Andrew Olah. [Link]

-

Lindau Nobel Laureate Meetings. CV - George Olah. [Link]

-

NobelPrize.org. (1994). Press release: The 1994 Nobel Prize in Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrogen Fluoride-Pyridine Complex in Modern Chemical Synthesis. [Link]

-

Olah, G. A., Welch, J., Vankar, Y. D., et al. (1979). Synthetic Methods and Reactions. 63: Pyridinium Poly(hydrogen fluoride) (30% Pyridine–70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions. ResearchGate. [Link]

-

Olah, G. A. (1972). Stable carbocations. CXVIII. General concept and structure of carbocations based on differentiation of trivalent (classical) carbenium ions from three-center bound penta- of tetracoordinated (nonclassical) carbonium ions. Role of carbocations in electrophilic reactions. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2016). What is the reaction mechanism between HF-pyridine( Olah reagent) and carbohydrates (xylose,glucose)?. [Link]

-

Olah, G. A. Carbocations and Bio-Related Reactions. Grantome. [Link]

-

Ison, J. Hydrogen Fluoride and Amine Complexes (HF-NR3). Organic Chemistry Portal. [Link]

-

ResearchGate. Pyridinium poly(hydrogen fluoride) (Olah's reagent). [Link]

-

Chem.merck. (2013). Olah's Reagent. [Link]

Sources

- 1. George Andrew Olah - Wikipedia [en.wikipedia.org]

- 2. CV - George Olah | Lindau Mediatheque [mediatheque.lindau-nobel.org]

- 3. nobelprize.org [nobelprize.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Olah reagent - Wikipedia [en.wikipedia.org]

- 6. Olah's Reagent [drugfuture.com]

- 7. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydrogen Fluoride-Pyridine Complex (CAS 32001-55-1)

This guide provides an in-depth technical overview of the Hydrogen fluoride-pyridine complex, a cornerstone reagent in modern organofluorine chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the fundamental properties, mechanistic principles, and field-proven applications of this versatile fluorinating agent.

Reagent Profile: Understanding Olah's Reagent

The Hydrogen fluoride-pyridine complex, widely known as Olah's Reagent, is a stabilized, liquid form of hydrogen fluoride (HF).[1] Anhydrous HF is a highly toxic, corrosive gas (b.p. 20°C) that requires specialized equipment for safe handling.[2] The complexation with pyridine, typically in a ~70:30 (w/w) ratio of HF to pyridine, creates a significantly less volatile and more manageable liquid reagent, facilitating its use in standard laboratory settings.[2][3][4] This key advantage is the primary reason for its widespread adoption in both academic and industrial laboratories for introducing fluorine into organic molecules.[5]

The introduction of fluorine is a critical strategy in drug development and agrochemistry, as it can profoundly modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[3][5][6] Olah's Reagent provides a direct and effective means to achieve these molecular modifications.

Physicochemical and Spectroscopic Data

A clear understanding of the reagent's properties is paramount for its effective and safe use.

| Property | Value | Source(s) |

| CAS Number | 32001-55-1 | [] |

| Alternate CAS | 62778-11-4 (homopolymer) | [8][9] |

| Molecular Formula | C5H5N·xHF | [10] |

| Appearance | Colorless to pale yellow or light brown liquid | [][10][11] |

| Density | ~1.1 g/mL at 20 °C | [][9][12] |

| Boiling Point | Varies with HF content; ~50°C at 1 mmHg | [10][11] |

| Melting Point | -41.6°C | [] |

| Solubility | Soluble in polar organic solvents (e.g., CH2Cl2, MeCN, THF) | [10][11] |

| Key Hazard | Highly toxic, corrosive, causes severe burns | [8][10][13] |

Preparation, Safety, and Handling: A Self-Validating System

Trustworthiness in protocol execution begins with a mastery of reagent preparation and handling. The hazardous nature of hydrogen fluoride demands meticulous attention to safety at every stage.

Laboratory-Scale Preparation of Olah's Reagent

The preparation is a highly exothermic process that requires careful temperature control to prevent a violent reaction.[3] The underlying principle is the controlled condensation of anhydrous hydrogen fluoride gas into solidified, anhydrous pyridine.

Protocol 1: Preparation of ~70:30 (w/w) HF-Pyridine

-

Materials:

-

Anhydrous pyridine (e.g., 37.5 g, 0.475 mole)

-

Anhydrous hydrogen fluoride (e.g., 87.5 g, 4.37 moles)

-

Tared polyolefin bottle (e.g., polyethylene or polypropylene) with a screw cap

-

Polyolefin gas-inlet tube and a drying tube

-

Acetone-dry ice bath (-78 °C)

-

-

Step-by-Step Procedure:

-

System Setup: Equip the tared polyolefin bottle with the gas-inlet and drying tube, sealing any gaps with Teflon tape.

-

Pyridine Addition: Add anhydrous pyridine to the bottle and determine the precise mass.

-

Critical Cooling Step: Cool the bottle in the acetone-dry ice bath until the pyridine completely solidifies. Causality: This step is crucial. The dissolution of HF in pyridine is intensely exothermic.[14] Starting with frozen pyridine allows the heat of dissolution to be absorbed as the latent heat of fusion, providing a critical thermal buffer that prevents a dangerous, uncontrolled temperature spike.

-

HF Condensation: Slowly condense anhydrous hydrogen fluoride from a cylinder through the gas-inlet tube into the bottle. The amount of HF added is determined by periodically weighing the bottle.

-

Controlled Warming: Once the target mass of HF has been added, remove the cooling bath and allow the mixture to warm slowly to room temperature with gentle venting through the drying tube. The resulting liquid is pyridinium poly(hydrogen fluoride), or Olah's Reagent.

-

Workflow for Preparing Olah's Reagent

Caption: Workflow for Preparing Olah's Reagent.

Mandatory Safety and Handling Protocols

Hydrogen fluoride can cause severe, penetrating chemical burns that may not be immediately painful but can result in deep tissue and bone damage.[8][10]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, long-cuffed neoprene or butyl rubber gloves, and a chemically resistant apron or lab coat.[8][15] All manipulations must be performed in a certified chemical fume hood.

-

Material Compatibility: NEVER use glass containers.[10][16] HF reacts with silica (SiO₂) in glass, causing etching and eventual failure. Always use polyolefin (polyethylene, polypropylene) or Teflon labware.[10][16]

-

Spill Management: Keep a spill kit containing a neutralizer like calcium carbonate or a specialized HF absorbent readily available.[13] In case of a spill, evacuate the area, alert safety personnel, and contain the spill with appropriate materials.[13]

-

First Aid for Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes, then apply 2.5% calcium gluconate gel.[4] Seek immediate medical attention for any exposure, regardless of severity.[8]

-

Storage: Store in tightly sealed, properly labeled polyolefin containers in a cool, dry, well-ventilated area designated for corrosive materials.[10][13][16] Store away from incompatible materials such as bases, metals, and oxidizing agents.[10][13]

Synthetic Utility and Mechanistic Insights

Olah's Reagent is a versatile tool for various fluorination reactions, most notably the hydrofluorination of unsaturated systems.

Hydrofluorination of Alkenes

This reaction is a direct and atom-economical method for synthesizing alkyl fluorides.[3][6]

-

Mechanism: The reaction proceeds via an electrophilic addition mechanism.[2][3] The acidic HF protonates the alkene's double bond, forming a carbocation intermediate. This is followed by a nucleophilic attack of the fluoride ion on the carbocation.[3]

-

Regioselectivity: The addition strictly follows Markovnikov's rule. The fluorine atom adds to the more substituted carbon of the double bond. Causality: This regioselectivity is dictated by the stability of the intermediate carbocation. The reaction proceeds through the more stable carbocation (tertiary > secondary > primary), which is formed upon protonation of the less substituted carbon.[3]

Mechanism: Hydrofluorination of an Alkene

Caption: Mechanism of Alkene Hydrofluorination.

Protocol 2: Hydrofluorination of Cyclohexene

This protocol provides a general method for the hydrofluorination of a simple alkene.[3]

-

Materials:

-

Cyclohexene (e.g., 8.2 g, 0.1 mole)

-

Hydrogen fluoride-pyridine reagent (e.g., 50 mL)

-

Petroleum ether or other alkane solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

250 mL polyolefin bottle with a screw cap

-

Teflon-coated magnetic stir bar and ice-water bath

-

-

Step-by-Step Procedure:

-

Setup: To the 250 mL polyolefin bottle equipped with a stir bar, add 50 mL of the HF-pyridine reagent.

-

Cooling: Cool the bottle in an ice-water bath.

-

Substrate Addition: Add cyclohexene dropwise to the stirred, cooled reagent. Causality: Dropwise addition is essential to manage the heat generated during the reaction and to prevent polymerization or other side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the mixture again in an ice bath and carefully pour it onto crushed ice. Transfer the mixture to a polyolefin separatory funnel.

-

Extraction: Extract the product with petroleum ether.

-

Neutralization: Carefully wash the organic layer with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine. Causality: The bicarbonate wash is critical to neutralize any remaining acidic HF, which is corrosive and can interfere with subsequent steps.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude fluorocyclohexane. Further purification can be achieved by distillation.

-

Synthesis of Acyl Fluorides from Carboxylic Acids

Olah's Reagent is also employed in the conversion of carboxylic acids to acyl fluorides, which are valuable synthetic intermediates. Acyl fluorides strike an effective balance between stability and reactivity; they are generally more stable than acyl chlorides but more reactive than other activated acid forms, making them particularly useful in reactions with sterically hindered nucleophiles.[17] While various modern reagents exist for this transformation, HF-Pyridine remains a viable option.[17][18]

Other Important Transformations

The utility of Olah's Reagent extends to a range of other fluorination reactions critical for pharmaceutical and agrochemical synthesis:[5][19]

-

Ring-Opening of Epoxides and Aziridines: Yields fluoroalcohols and fluoroamines, respectively, with regioselectivity influenced by the reagent's acidity.[20][21]

-

Synthesis of β-fluoroamines: Directly from amino alcohols.[5][13]

-

Fluorinative Deamination: In-situ diazotization and subsequent fluorination of α-amino acids to produce α-fluoro carboxylic acids.[2][20]

-

Agrochemical Synthesis: Used in the synthesis of trifluoromethyl (CF₃) groups, a common motif in modern pesticides.[4]

Comparative Analysis and Field Insights

While Olah's Reagent is a workhorse, the field of fluorination is constantly evolving. It is crucial to understand its place among other reagents.

-

vs. Anhydrous HF: The primary advantage is ease of handling and reduced volatility.[2][5]

-

vs. DAST (Diethylaminosulfur trifluoride): DAST is also effective for converting alcohols to alkyl fluorides and can convert carbonyls to difluoromethylene groups, a reaction not typical for Olah's Reagent.[1][14]

-

vs. Newer HF Complexes (e.g., DMPU-HF, Et₃N·3HF): Amine-based HF complexes like Et₃N·3HF are also common.[2] However, the basicity of amines like pyridine and triethylamine can reduce the overall acidity of the system and may interfere with metal catalysts by acting as ligands.[22][23] Newer reagents based on non-basic hydrogen-bond acceptors (like DMPU) have been developed to provide high acidity while being compatible with cationic metal catalysts.[22] The choice of reagent is therefore a strategic one, dependent on the substrate's functional group tolerance and the desired reaction pathway.

Conclusion

The Hydrogen fluoride-pyridine complex (Olah's Reagent) remains an indispensable and versatile tool in the arsenal of the modern synthetic chemist. Its ability to serve as a manageable source of nucleophilic fluoride has cemented its role in the synthesis of complex molecules, from life-saving pharmaceuticals to advanced agrochemicals. A thorough understanding of its properties, coupled with rigorous adherence to safety protocols, enables researchers to harness its full synthetic potential, driving innovation in chemical and drug development.

References

- Application Notes and Protocols: Hydrofluorination of Alkenes with Pyridine Hydrofluoride. Benchchem.

- Olah's Reagent Definition - Organic Chemistry Key Term. Fiveable.

- Hydrogen Fluoride-Pyridine. bouling chemical co., limited.

- Hydrogen fluoride pyridine. Santa Cruz Biotechnology.

- Hydrogen fluoride pyridine complex - SAFETY D

- Application Notes and Protocols: Olah's Reagent in the Synthesis of Agrochemical Compounds. Benchchem.

- The Crucial Role of Hydrogen Fluoride-Pyridine Complex in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Hydrogen Fluoride-Pyridine. Pipzine Chemicals.

- Hydrogen fluoride-pyridine solution. ChemBK.

- Hammond, G. L., et al. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society.

- Olah's Reagent Fluorination for Preparing Alkyl Fluorides.

- Hammond, G. L., et al. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes.

- Hammond, G. L., et al. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society.

- Hydrogen Fluoride and Amine Complexes (HF-NR3).

- SAFETY DATA SHEET - Hydrogen fluoride-pyridine. Fisher Scientific.

- Pyridinium poly(hydrogen fluoride) (Olah's reagent).

- Hydrogen fluoride-pyridine. ChemBK.

- SAFETY DATA SHEET - Hydrogen fluoride pyridine. Sigma-Aldrich.

- CAS 32001-55-1 Hydrogen fluoride-pyridine. BOC Sciences.

- This compound | 32001-55-1. ChemicalBook.

- Olah reagent. Wikipedia.

- Exploring this compound: Properties, Applications, and Industry Insights. NINGBO INNO PHARMCHEM CO.,LTD..

- Olah, G. A., et al. 1-FLUORO-TRICYCLO[3.3.1.13,7]DECANE. Organic Syntheses.

- Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected).

- Acyl fluoride synthesis by fluorin

- Hydrogen fluoride pyridine. Sigma-Aldrich.

- Hydrogen Fluoride-Pyridine Market Size, Share, Growth | CAGR Forecast 2032. LinkedIn.

Sources

- 1. Olah reagent - Wikipedia [en.wikipedia.org]

- 2. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. Hydrogen Fluoride-Pyridine Detailed Information, Properties, Uses, Safety Data & Supplier in China – Expert Guide [boulingchem.com]

- 11. This compound | 32001-55-1 [chemicalbook.com]

- 12. Hydrogen fluoride pyridine HF-Pyridine [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. Hydrogen Fluoride-Pyridine: Properties, Uses, Safety & Industry Insights - Expert Guide China [pipzine-chem.com]

- 17. researchgate.net [researchgate.net]

- 18. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 19. Hydrogen Fluoride-Pyridine Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Pyridinium Poly(hydrogen fluoride) for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium poly(hydrogen fluoride), often referred to as Olah's Reagent or PPHF, is a versatile and widely utilized fluorinating agent in modern organic synthesis. This guide provides a comprehensive overview of its core physical properties, detailed spectroscopic data for characterization, and field-proven insights into its safe handling and application. The content is structured to offer both a quick reference for experienced professionals and a detailed resource for those new to its use, ensuring scientific integrity and practical utility in a research and drug development context.

Introduction: The Rationale for Pyridinium Poly(hydrogen fluoride) in Modern Synthesis

Anhydrous hydrogen fluoride (HF) is a powerful, yet notoriously hazardous, reagent. Its high volatility (boiling point: 19.5 °C), extreme corrosivity, and acute toxicity necessitate specialized equipment and handling protocols, limiting its broad applicability in standard laboratory settings. Pyridinium poly(hydrogen fluoride) was developed as a practical and more manageable alternative.[1] It exists as a complex of pyridine and hydrogen fluoride, typically in a 30:70 weight ratio, which significantly reduces the vapor pressure of HF, making it a safer, liquid-phase reagent at ambient temperatures.[1]

The genius of this formulation lies in its ability to deliver the high reactivity of fluoride ions in a more controlled manner. The pyridinium cation acts as a phase-transfer catalyst and a mild acid, activating substrates, while the poly(hydrogen fluoride) anion serves as the nucleophilic fluoride source. This duality allows for a broad range of fluorination reactions, from the conversion of alcohols to alkyl fluorides to the fluorination of steroids and peptides, making it an indispensable tool in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2]

Core Physical and Chemical Properties

A thorough understanding of the physical characteristics of pyridinium poly(hydrogen fluoride) is paramount for its effective and safe use in experimental design.

General Characteristics

Pyridinium poly(hydrogen fluoride) is typically a colorless to pale yellow or light brown, oily liquid.[2] It is known to be sensitive to moisture and heat.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of pyridinium poly(hydrogen fluoride). It is important to note that as a mixture, some properties may vary slightly depending on the precise composition.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆FN·(HF)x | [3] |

| Molecular Weight | 99.11 g/mol (for the 1:1 complex) | [1][2] |

| Density | ~1.1 g/mL at 20 °C | [2][4] |

| Boiling Point | 50 °C at 1 mmHg | [1][2] |

| Melting Point | Not available | |

| Vapor Pressure | Not available | |

| Solubility | Soluble in chloroform, dichloromethane, acetonitrile, diethyl ether, tetrahydrofuran, toluene, and sulfolane. | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of pyridinium poly(hydrogen fluoride) and for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the components of the reagent. Due to the complex equilibrium of poly(hydrogen fluoride) species, the exact chemical shifts can be influenced by concentration and temperature.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridinium cation. The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen, typically appearing at δ 8.0-9.0 ppm.[5] The proton of the hydrogen fluoride will be a broad signal due to exchange and coupling with fluorine.

-

¹³C NMR: The carbon NMR spectrum will show three signals for the pyridinium ring, with the carbons adjacent to the nitrogen being the most deshielded.[6]

-

¹⁹F NMR: The fluorine NMR is particularly informative. The chemical shift of the fluoride is highly sensitive to its environment.[7] For pyridinium poly(hydrogen fluoride), a broad signal is expected due to the equilibrium between different poly(hydrogen fluoride) species (e.g., HF₂⁻, H₂F₃⁻).[8] The typical chemical shift range for organic fluorides is broad, but for this reagent, it will be distinct from the resulting organofluorine products.[7][9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of the molecule. Key expected absorptions include:

-

N-H stretch: A broad and strong band in the region of 2400-3000 cm⁻¹ is characteristic of the N-H stretch in the pyridinium cation, often showing complex structure due to hydrogen bonding.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹ are attributed to the aromatic C-H stretching vibrations of the pyridine ring.

-

C=C and C=N ring stretching: Strong absorptions in the 1400-1650 cm⁻¹ region correspond to the ring stretching vibrations of the pyridinium cation.

-

H-F stretch: The H-F stretching vibration in the poly(hydrogen fluoride) anion is very broad and strong, typically appearing in the 1600-1800 cm⁻¹ region, and can be influenced by the extent of hydrogen bonding.

Safety, Handling, and Storage: A Self-Validating System

The safe handling of pyridinium poly(hydrogen fluoride) is of utmost importance due to its high toxicity and corrosivity. Adherence to a strict protocol is a self-validating system for ensuring laboratory safety.

Hazard Identification and First Aid

-

Toxicity: Pyridinium poly(hydrogen fluoride) is fatal if swallowed, in contact with skin, or if inhaled.[3] It is corrosive and can cause severe skin burns and eye damage.[3]

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Application of a calcium gluconate gel is a standard procedure for fluoride burns.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Personal Protective Equipment (PPE) and Engineering Controls

A robust PPE and engineering control strategy is non-negotiable when working with this reagent.

Caption: Experimental workflow for the synthesis of 1-Fluoroadamantane.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL polyolefin bottle equipped with a Teflon-coated magnetic stir bar, add 1-adamantanol (5.0 g, 0.033 mol).

-

Reagent Addition: Carefully add 50 mL of pyridinium poly(hydrogen fluoride) to the bottle under an inert atmosphere.

-

Reaction: Stir the solution at ambient temperature for 3 hours.

-

Workup - Quenching: After 3 hours, add 150 mL of petroleum ether to the reaction mixture and continue stirring for another 15 minutes.

-

Workup - Phase Separation: Transfer the resulting two-phase solution to a 250 mL polyolefin separatory funnel. Carefully separate and discard the lower (pyridinium poly(hydrogen fluoride)) layer.

-

Workup - Washing: Wash the organic layer successively with 50 mL of water, 50 mL of a saturated sodium hydrogen carbonate solution, and finally with 50 mL of water.

-

Workup - Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the product.

Expected Outcome: 1-Fluoroadamantane is obtained as a white solid. The expected yield is in the range of 88-90%.

Conclusion

Pyridinium poly(hydrogen fluoride) stands as a testament to the ingenuity of reagent design in organic chemistry. By taming the reactivity of hydrogen fluoride in a manageable liquid form, it has opened up a vast landscape of fluorination chemistry that is accessible in standard laboratory settings. Its continued importance in the synthesis of complex molecules, particularly in the pharmaceutical industry, underscores the value of understanding its physical properties, safe handling, and versatile applications. This guide serves as a foundational resource to empower researchers to confidently and safely incorporate this powerful reagent into their synthetic strategies.

References

-

Wikipedia. (n.d.). Olah reagent. [Link]

-

Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872–3881. [Link]

-

Olah, G. A., & Watkins, M. (1978). 1-Fluoroadamantane. Organic Syntheses, 58, 75. [Link]

-

Krackeler Scientific, Inc. (n.d.). Hydrogen fluoride pyridine. [Link]

- SynQuest Laboratories, Inc. (2018). Pyridinium poly(hydrogen fluoride)

-

ResearchGate. (n.d.). 1 H NMR spectrum of HF@1 recorded at 850 MHz (19.96 T) and a...[Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

PubChem. (n.d.). Pyridine, hydrofluoride (1:1). [Link]

-

PubChem. (n.d.). HF-Pyridine. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen...[Link]

- Shenderovich, I. G., Buntkowsky, G., Schreiber, A., Sharif, S., Vija, H., Gutsulyak, D., ... & Limbach, H. H. (2003). Nuclear Magnetic Resonance of Hydrogen Bonded Clusters Between F− and (HF) n: Experiment and Theory. Berichte der Bunsengesellschaft für physikalische Chemie, 107(4), 422-429.

-

Lee, Y. P., Bahou, M., & Wu, Y. J. (2012). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 116(46), 11486-11494. [Link]

-

ResearchGate. (n.d.). Applications of 19F multidimensional NMR. [Link]

-

Harmon, K. M., & Lovelace, R. R. (1973). Hydrogen bonding. 13. Infrared study of the HF2- anion in p-toluidinium and tetraalkylammonium hydrogen difluorides. The Journal of Physical Chemistry, 77(18), 2244-2248. [Link]

-

ResearchGate. (n.d.). 13C Solid-State NMR of the Mobile Phase of Poly(vinylidene fluoride). [Link]

Sources

- 1. 62778-11-4 CAS MSDS (Pyridine hydrofluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 32001-55-1 [chemicalbook.com]

- 3. This compound | 62778-11-4 [chemicalbook.com]

- 4. Hydrogen fluoride pyridine | Krackeler Scientific, Inc. [krackeler.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

The Art of Fluorination: An In-depth Technical Guide to the Reactivity of HF-Pyridine

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinating agents, Hydrogen Fluoride-Pyridine (HF-Pyridine), often referred to as Olah's Reagent, stands out as a versatile and more manageable alternative to anhydrous hydrogen fluoride (aHF). This guide provides an in-depth exploration of the reactivity of HF-Pyridine, offering not just protocols, but the underlying chemical principles and practical insights to empower your research.

Understanding HF-Pyridine: More Than Just a Fluoride Source

HF-Pyridine is a complex formed between hydrogen fluoride and pyridine, typically in a ~70:30 weight ratio. This formulation transforms the highly volatile and corrosive gaseous aHF into a room-temperature liquid, significantly enhancing its ease of handling and safety in a laboratory setting. The role of pyridine, however, extends beyond that of a simple solvent or carrier.

The pyridinium cation plays a crucial role in modulating the reactivity of the fluoride ion. By forming pyridinium poly(hydrogen fluoride) salts, the extreme acidity of free HF is tempered. This moderation renders the fluoride ion less basic and more nucleophilic, which is critical for minimizing side reactions such as elimination and epimerization, particularly in the synthesis of complex molecules.

Physicochemical Properties at a Glance

For effective application, a clear understanding of the physical and chemical properties of HF-Pyridine is essential.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | |

| CAS Number | 32001-55-1 | |

| Molecular Formula | C5H5N·xHF | |

| Density | ~1.1 g/mL at 20 °C | |

| Boiling Point | ~50 °C at 1 mmHg | |

| Melting Point | -41.6 °C | |

| Stability | Stable up to 50 °C |

The Core Reactivity: A Journey into Fluorination Mechanisms

HF-Pyridine is a powerful tool for a variety of fluorination reactions. Its reactivity is primarily governed by the electrophilic nature of the proton and the nucleophilic character of the fluoride ion.

Hydrofluorination of Alkenes and Alkynes

One of the most fundamental applications of HF-Pyridine is the hydrofluorination of unsaturated carbon-carbon bonds.

Mechanism: The reaction proceeds via an electrophilic addition mechanism. The acidic proton from HF protonates the double or triple bond, leading to the formation of a carbocation intermediate. This is followed by the nucleophilic attack of the fluoride ion on the carbocation.

Regioselectivity: The addition of HF across the unsymmetrical alkene or alkyne follows Markovnikov's rule. The fluorine atom attaches to the more substituted carbon, a direct consequence of the superior stability of the more substituted carbocation intermediate.

Stereochemistry: For cyclic alkenes like cyclohexene, the addition is typically anti, suggesting the formation of a bridged halonium-like intermediate that is then opened by the fluoride ion.

Caption: Mechanism of Alkene Hydrofluorination.

Fluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a crucial transformation in medicinal chemistry. HF-Pyridine offers a convenient method for this, particularly for secondary and tertiary alcohols.

Mechanism: The reaction is initiated by the protonation of the alcohol's hydroxyl group by HF, forming a good leaving group (water). Subsequent departure of water generates a carbocation, which is then trapped by the fluoride ion.

Causality in Experimental Choice: The choice of HF-Pyridine over other fluorinating agents like DAST (diethylaminosulfur trifluoride) often hinges on the substrate's sensitivity and the desired reaction conditions. While DAST can be effective for primary alcohols, it is thermally unstable and can lead to rearrangements. HF-Pyridine, being more acidic, is particularly well-suited for substrates that can form stable carbocation intermediates. However, for primary alcohols, SN2-type displacement is less favorable with HF-Pyridine due to the poor nucleophilicity of the fluoride ion in the highly protonating medium.

Ring-Opening of Epoxides and Aziridines

HF-Pyridine readily opens epoxide and aziridine rings to furnish β-fluoroalcohols (fluorohydrins) and β-fluoroamines, respectively. These motifs are prevalent in many biologically active compounds.

Mechanism and Regioselectivity: The reaction proceeds via protonation of the heteroatom (oxygen or nitrogen), followed by nucleophilic attack of the fluoride ion. The regioselectivity of the ring-opening is dependent on the substrate and reaction conditions. Under acidic conditions, the fluoride ion generally attacks the more substituted carbon, again reflecting the stability of the incipient carbocation. For cis-2-amidoaziridines, the reaction has been shown to be stereospecific, yielding exclusively the threo-β-fluoro α-amino acid amides.

Halofluorination of Alkenes

In combination with a halogen source, HF-Pyridine can be used for the halofluorination of alkenes. For instance, using trihaloisocyanuric acids (TXCA) as a source of electrophilic halogen, vicinal halofluoroalkanes can be synthesized with good yields and regioselectivity.

Mechanism: The reaction is initiated by the attack of the alkene on the electrophilic halogen, forming a halonium ion intermediate. This is then opened by the nucleophilic attack of the fluoride ion, resulting in an overall anti-addition of the halogen and fluorine across the double bond.

Practical Considerations and Experimental Protocols

While HF-Pyridine is more manageable than anhydrous HF, it is still a hazardous reagent and requires careful handling in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. All reaction vessels should be made of HF-resistant materials such as polyethylene, polypropylene, or Teflon.

Preparation of HF-Pyridine (Olah's Reagent)

A standard preparation involves the slow and careful condensation of anhydrous hydrogen fluoride into cooled, anhydrous pyridine.

Step-by-Step Protocol:

-

Equip a tared polyolefin bottle with a gas inlet and a drying tube.

-

Add anhydrous pyridine to the bottle and cool it in a dry ice/acetone bath until the pyridine solidifies.

-

Slowly condense anhydrous hydrogen fluoride from a cylinder into the cooled pyridine. The amount of HF is determined by the change in weight of the bottle.

-

Caution: This process is highly exothermic and must be performed slowly with efficient cooling to prevent a violent reaction.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature.

Caption: Workflow for Preparing Olah's Reagent.

Representative Protocol: Hydrofluorination of Cyclohexene

This protocol outlines the hydrofluorination of cyclohexene to produce fluorocyclohexane.

Step-by-Step Protocol:

-

To a stirred solution of HF-Pyridine in a polyolefin flask at 0 °C (ice bath), add cyclohexene dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Pour the reaction mixture into a slurry of ice and water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude fluorocyclohexane can be purified by distillation if necessary.

Comparative Analysis: HF-Pyridine vs. Other Fluorinating Agents

The selection of a fluorinating agent is a critical decision in synthesis design. HF-Pyridine offers a unique balance of reactivity and handling safety compared to other common reagents.

| Reagent | Advantages | Disadvantages | Best Suited For |

| Anhydrous HF (aHF) | High reactivity, low cost | Extremely hazardous (toxic, corrosive gas), requires specialized equipment | Industrial-scale fluorinations |

| HF-Pyridine | Liquid at room temp, easier to handle than aHF, good for carbocationic chemistry | Still highly corrosive and toxic, can be strongly acidic | Hydrofluorination of alkenes, fluorination of secondary/tertiary alcohols, ring-opening reactions |

| DAST | Milder than HF-Pyridine, effective for primary alcohols | Thermally unstable (can be explosive), can cause rearrangements | Deoxyfluorination of primary and secondary alcohols |

| Selectfluor® (F-TEDA-BF₄) | Solid, stable, easy to handle, electrophilic fluorine source | Higher cost, requires a stoichiometric amount of reagent | Electrophilic fluorination of electron-rich substrates |

Conclusion: A Powerful and Nuanced Reagent

HF-Pyridine is an indispensable tool in the modern synthetic chemist's toolbox. Its ability to serve as a convenient and reactive source of hydrogen fluoride opens up a wide range of transformations for the introduction of fluorine into organic molecules. By understanding the underlying mechanisms of its reactivity and adhering to strict safety protocols, researchers can harness the power of HF-Pyridine to advance the frontiers of drug discovery and materials science. This guide serves as a foundational resource, and it is imperative to consult the primary literature for substrate-specific protocols and the latest advancements in the field.

References

-

Crespo, L. T. C., da S. Ribeiro, R., de Mattos, M. C. S., & Esteves, P. M. (2010). Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. Synthesis, 2010(14), 2379-2382. Retrieved from [Link]

-

Hammond, G. B., & Xu, B. (2015). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society, 137(4), 1630–1635. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 28). Markovnikov's Rule. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Markovnikov's Rule. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Markovnikov's Rule. Retrieved from [Link]

-

Wikipedia. (n.d.). Markovnikov's rule. Retrieved from [Link]

-

Britannica. (n.d.). Markovnikov rule. Retrieved from [Link]

-

Reddit. (2021, July 29). What are the safety precautions necessary for working with HF? r/Chempros. Retrieved from [Link]

-

Wikipedia. (n.d.). Olah reagent. Retrieved from [Link]

-

ResearchGate. (2020, September 1). Olah's Reagent Fluorination for Preparing Alkyl Fluorides. Retrieved from [Link]

Safety precautions for handling pyridine hydrofluoride

An In-Depth Technical Guide to the Safe Handling of Pyridine Hydrofluoride

For the modern researcher, chemist, and drug development professional, this compound (HF-pyridine) is a versatile and often indispensable fluorinating agent. However, its dual-hazard nature, combining the extreme corrosivity of hydrogen fluoride with the toxicity of pyridine, demands a rigorous and informed approach to safety. This guide provides a comprehensive overview of the essential safety precautions, engineering controls, and emergency procedures required for the safe handling of this reagent. It is designed to move beyond a simple checklist, offering a deeper understanding of the "why" behind each protocol to foster a culture of intrinsic safety in the laboratory.

The Dual-Hazard Profile of this compound

This compound, often referred to as Olah's reagent, is a complex of pyridine and hydrogen fluoride. Its efficacy as a fluorinating agent is matched by its significant health risks. Understanding its chemical nature is the first step in mitigating these dangers.

-

Chemical Identity:

-

Common Name: this compound, Olah's reagent

-

Formula: C₅H₅N·x(HF) (commonly around 70% HF by weight)

-

CAS Number: 62778-11-4

-

The primary danger of this compound lies in its ability to act as a source of hydrogen fluoride (HF). Unlike other strong acids, HF's danger is not immediately apparent from initial contact. It readily penetrates the skin, causing deep tissue damage and decalcification of bones. The fluoride ion can precipitate calcium and magnesium from the blood, leading to severe metabolic imbalances and potentially fatal cardiac arrhythmia. The pyridine component, while less acutely dangerous than HF, is a toxic substance that can cause dizziness, nausea, and damage to the liver and nervous system upon exposure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, robust engineering controls must be in place to minimize the risk of exposure.

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible to provide a physical barrier.

-

Materials of Construction: Due to the extreme corrosivity of HF, standard laboratory glassware (borosilicate) is not suitable for reactions or storage, as it will be etched and weakened. All reaction vessels, stir bars, and transfer tubing must be made of HF-resistant materials.

-

Recommended: Polytetrafluoroethylene (PTFE), Polyethylene (PE), Polypropylene (PP), and certain specialty alloys like Monel®.

-

To Avoid: Glass, ceramics, and metals (including stainless steel).

-

-

Emergency Equipment: An emergency shower and eyewash station must be located within a 10-second travel distance from the work area. Crucially, a readily accessible and clearly marked HF-specific first aid kit must be present.

HF First Aid Kit: Essential Components

| Component | Purpose |

| Calcium Gluconate Gel (2.5%) | Topical application to neutralize fluoride ions on the skin. |

| 0.5% Iced Benzalkonium Chloride Soaking Solution | For soaking affected areas to alleviate pain and neutralize HF. |

| Sterile Eye Wash Solution | For initial flushing of eyes before specialized medical treatment. |

| HF-Resistant Gloves | For use by first aid responders. |

| Emergency Contact Information | Phone numbers for emergency services and occupational health. |

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are designed to contain the hazard, appropriate PPE is essential for personal protection in the event of an unexpected release.

-

Hand Protection: Double gloving is mandatory.

-

Inner Glove: A thin, disposable nitrile glove provides a base layer of protection.

-

Outer Glove: A heavy-duty, HF-resistant glove made of neoprene or butyl rubber is required. Always check the manufacturer's glove compatibility chart for breakthrough times.

-

-

Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required at all times. In addition, a full-face shield must be worn over the goggles when handling larger quantities or during procedures with a higher risk of splashing.

-

Body Protection: A lab coat made of a low-permeability material, such as a coated fabric, should be worn. For larger scale operations, a chemical-resistant apron or suit is recommended. Ensure that pants and closed-toe shoes are worn.

PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Experimental Procedures

A methodical and cautious approach is critical when actively working with this compound.

Step-by-Step Protocol for Dispensing

-

Preparation: Ensure the fume hood is clean and uncluttered. Assemble all necessary equipment (PTFE beaker, plastic syringe, etc.) and have the HF first aid kit readily accessible.

-

Don PPE: Put on all required PPE as outlined in the previous section.

-

Inert Atmosphere: If the reaction is air-sensitive, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) before adding the reagent.

-

Transfer: Slowly and carefully transfer the required amount of this compound from the storage container to the reaction vessel using a plastic syringe or cannula. Avoid any splashing.

-

Closure: Securely close the primary storage container immediately after dispensing.

-

Cleanup: Decontaminate the exterior of the syringe and any other equipment that may have come into contact with the reagent using a suitable neutralizing agent (see Section 6).

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

Skin Exposure

-

Immediate Action: Immediately proceed to the nearest emergency shower and rinse the affected area with copious amounts of water for at least 15 minutes. While rinsing, remove any contaminated clothing.

-

Apply Calcium Gluconate: After the initial rinse, liberally apply 2.5% calcium gluconate gel to the affected area. Massage the gel into the skin continuously.

-

Seek Medical Attention: Call for emergency medical assistance immediately. Inform the medical personnel that the injury involves hydrogen fluoride. Continue applying the calcium gluconate gel until medical help arrives.

Eye Exposure

-

Immediate Flushing: Go to the nearest eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.

-